4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C19H30N2O6S This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a 1,4,7-trioxa-10-azacyclododecane ring
Preparation Methods
The synthesis of 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 1,4,7-trioxa-10-azacyclododecane in the presence of a base, followed by the addition of a butan-2-one derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various physiological effects, including changes in neurotransmitter levels and modulation of cellular signaling pathways .
Comparison with Similar Compounds
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:
4-methyl-N-(3-oxo-1-phenyl-propyl)-benzenesulfonamide: This compound has a similar benzenesulfonamide moiety but differs in the substituent groups attached to the nitrogen atom.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound contains a benzenesulfonamide moiety with different heterocyclic substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H30N2O6S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododec-10-yl)butan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H30N2O6S/c1-3-18(20-28(23,24)17-6-4-16(2)5-7-17)19(22)21-8-10-25-12-14-27-15-13-26-11-9-21/h4-7,18,20H,3,8-15H2,1-2H3 |
InChI Key |
WBOPWTUVKVPFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCOCCOCCOCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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